molecular formula C24H18N2O3 B14948981 3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid

3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid

Cat. No.: B14948981
M. Wt: 382.4 g/mol
InChI Key: BGUVZDXUEXTPMZ-KOEQRZSOSA-N
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Description

3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound that features a furan ring, a benzoic acid moiety, and a hydrazone linkage

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

3-[5-[(E)-(diphenylhydrazinylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H18N2O3/c27-24(28)19-9-7-8-18(16-19)23-15-14-22(29-23)17-25-26(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17H,(H,27,28)/b25-17+

InChI Key

BGUVZDXUEXTPMZ-KOEQRZSOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2,2-diphenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Furan Ring Formation: The hydrazone intermediate is then subjected to cyclization reactions to form the furan ring.

    Benzoic Acid Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone linkage and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID: shares similarities with other hydrazone derivatives and furan-containing compounds.

    2,2-Diphenylhydrazone: A simpler hydrazone derivative with similar reactivity.

    Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group, similar in structure but lacking the hydrazone linkage.

Uniqueness

The uniqueness of 3-(5-{[(E)-2,2-DIPHENYLHYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID lies in its combination of a hydrazone linkage, furan ring, and benzoic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

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